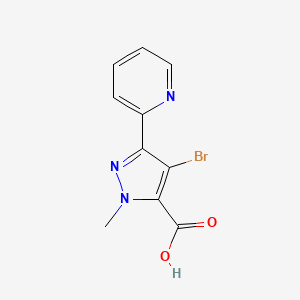

4-bromo-1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Description

4-Bromo-1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at position 4, a methyl group at position 1, and a pyridin-2-yl moiety at position 2. The carboxylic acid group at position 5 enhances its polarity, making it a versatile intermediate in medicinal and agrochemical synthesis. Its structural complexity allows for diverse interactions in biological systems, including hydrogen bonding (via the carboxylic acid) and π-π stacking (via the pyridinyl ring) .

Properties

IUPAC Name |

4-bromo-2-methyl-5-pyridin-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O2/c1-14-9(10(15)16)7(11)8(13-14)6-4-2-3-5-12-6/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIGVSIYLSTRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=N2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The synthetic pathway often includes the formation of the pyrazole ring through cyclization reactions, followed by bromination and carboxylation steps to introduce the functional groups necessary for biological activity.

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit potent anticancer properties. For instance, derivatives of 1H-pyrazole have shown efficacy against various cancer cell lines, including lung, breast, and colorectal cancers. In particular, studies have demonstrated that this compound can inhibit cell proliferation in breast cancer cell lines (MDA-MB-231) with IC50 values in the micromolar range .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 12.50 |

| Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26.00 |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | HepG2 | 3.25 |

Antifungal Activity

The compound has also been evaluated for antifungal activity against various phytopathogenic fungi. Studies have shown that it exhibits higher antifungal activities compared to standard antifungal agents, suggesting its potential as a lead compound in antifungal drug development .

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is closely linked to their structural features. The presence of bromine at the 4-position and a methyl group at the 1-position of the pyrazole ring enhances the compound's lipophilicity and electrostatic properties, which are crucial for binding to biological targets.

Figure 1: Structure of this compound

Chemical Structure

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in preclinical models:

- Breast Cancer Study : A derivative was tested on MDA-MB-231 cells, showing significant inhibition of cell growth and induction of apoptosis.

- Fungal Inhibition : In a comparative study against seven fungal strains, the compound demonstrated superior activity compared to conventional treatments.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. It has shown significant antiproliferative effects against various cancer cell lines.

- In Vitro Studies : The compound exhibited notable cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The mechanism involves the inhibition of cell proliferation and induction of apoptosis.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its therapeutic potential in oncology .

Anti-inflammatory Activity

The anti-inflammatory properties of 4-bromo-1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid have been explored through various mechanisms:

- COX Inhibition : It selectively inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

- Carrageenan-Induced Edema : The compound significantly inhibited edema in carrageenan-induced paw edema models, suggesting its efficacy as an anti-inflammatory agent .

Antibacterial Activity

Preliminary evaluations indicate that this compound may possess antibacterial properties.

- Mechanism : Its antibacterial effect is hypothesized to result from the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Efficacy Testing : In vitro assays against various bacterial strains have shown promising results, warranting further exploration into its therapeutic applications .

Case Studies and Research Findings

A comprehensive review of literature from recent years highlights the diverse applications of pyrazole derivatives, including 4-bromo-1-methyl-3-(pyridin-2-y)-1H-pyrazole-5-carboxylic acid:

Synthesis and Evaluation

Research has focused on synthesizing novel pyrazole derivatives and evaluating their biological activities. For instance, studies have documented the synthesis of various substituted pyrazoles and their subsequent biological evaluations for anticancer and antimicrobial activities .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of pyrazole derivatives. Modifications to the pyrazole ring or substituents can significantly influence biological activity, leading to more potent compounds .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Key Observations:

- Pyridinyl vs. Trifluoromethyl (Position 3): The pyridin-2-yl group in the target compound enables π-π interactions in enzyme binding, whereas the trifluoromethyl group in the analog (CAS 84547-84-2) enhances electron-withdrawing effects, increasing stability and altering reactivity in nucleophilic substitutions .

- Ethyl vs. Pyridinyl (Position 3): The ethyl group in 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid increases lipophilicity, improving membrane permeability but reducing solubility compared to the pyridinyl-substituted compound .

- Chloropyridinyl Substitution: The 3-chloropyridin-2-yl group in 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid enhances halogen bonding, critical for insecticidal activity in derivatives like tetraniliprole .

Preparation Methods

Oxidative Methods for Pyrazole Derivatives

An alternative method includes oxidative bromination using oxidizing agents such as potassium persulfate in organic solvents. This method involves:

- Forming a mixture of the starting pyrazole derivative, an oxidizing agent (e.g., potassium persulfate in 1.3–1.7 equivalents), and an organic solvent.

- Heating the mixture followed by acid addition and further reaction completion.

- This approach can be adapted for preparing ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate and related derivatives.

Methylation and Further Functionalization

The 1-methyl substitution on the pyrazole nitrogen is typically introduced via methylation of the pyrazole ring after bromination or by using methylated starting materials.

- Methylation can be achieved by reacting the pyrazole intermediate with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Subsequent steps may involve carboxylic acid hydrolysis or amidation to yield the final 4-bromo-1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid.

Summary Table of Preparation Methods

| Method | Brominating Agent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Environmental Impact | Notes |

|---|---|---|---|---|---|---|---|

| Inorganic bromide substitution | NaBr, MgBr2, CaBr2, ZnBr2, CuBr2 | Toluene, THF, DCM, etc. | 40–90 | 2–12 hours | Up to 95.9 | Low; no phosphorus waste | Industrially preferred |

| HBr gas bromination | Hydrogen bromide gas | Dibromomethane | Not specified | Not specified | High | Moderate; requires gas handling | High yield but safety concerns |

| HBr in AcOH | HBr in acetic acid | Acetic acid | Not specified | Not specified | <10 | Moderate | Low yield, less practical |

| Tribromophosphine oxide | Tribromophosphine oxide or pentabrominated phosphine | Various | Not specified | Not specified | Not specified | High; phosphorus waste | Environmentally unfriendly |

| Oxidative bromination | Potassium persulfate, other peroxides | Organic solvents | Not specified | Not specified | Not specified | Moderate | Used for derivatives preparation |

Research Findings and Industrial Relevance

- The substitution method using inorganic bromide salts is highlighted for its scalability, cost-effectiveness, and environmental benefits, making it suitable for industrial production of bromopyrazole derivatives.

- The oxidative bromination approach offers an alternative route, especially for derivatives with specific substituents, but requires careful control of reaction conditions.

- Methylation and further functionalization steps are well-established, allowing the synthesis of 1-methyl substituted pyrazoles with high selectivity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-bromo-1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid?

- Methodology : A common approach involves Suzuki-Miyaura cross-coupling reactions. For example, brominated pyrazole intermediates (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) can react with pyridinyl boronic acids under Pd(PPh₃)₄ catalysis in degassed DMF/water mixtures with K₃PO₄ as a base. Post-reaction purification via column chromatography yields the target compound .

- Critical Step : Optimizing reaction conditions (e.g., solvent ratio, catalyst loading) is essential to avoid side products like dehalogenation or homocoupling.

Q. How is the compound characterized structurally?

- Methodology : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aromatic proton splitting patterns for pyridine and pyrazole rings) .

- X-ray Crystallography : Resolve crystal structure to validate regiochemistry and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid and pyridinyl groups) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .

Q. What purification techniques are effective for isolating this compound?

- Methodology : After synthesis, use silica gel column chromatography with gradients of ethyl acetate/hexane to separate the product from unreacted boronic acids or catalyst residues. Final recrystallization in ethanol/water improves purity (>95%) .

Advanced Research Questions

Q. How do substituents (e.g., Br vs. Cl, pyridinyl vs. phenyl) influence reactivity and bioactivity?

- Analysis :

- Reactivity : Bromine’s larger atomic radius enhances electrophilic substitution rates compared to chlorine. Pyridinyl groups increase solubility and enable π-π stacking in biological targets .

- Bioactivity : Pyridinyl substitution improves binding to enzymes like Lp-PLA2, while bromine enhances metabolic stability .

- Data Contradiction : In some cases, bromine may sterically hinder interactions, reducing activity compared to smaller substituents (e.g., CF₃). Validate via comparative docking studies .

Q. How can contradictory data on biological activity be resolved?

- Approach :

- Dose-Response Studies : Test compound efficacy across concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Assay Validation : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement .

- Structural Modifications : Introduce isosteric replacements (e.g., replacing Br with CF₃) to isolate electronic vs. steric effects .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Optimization :

- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄ for efficiency. Pd(PPh₃)₄ often provides higher yields (>80%) in Suzuki couplings .

- Solvent Selection : Use DMF/H₂O (4:1) to balance solubility and reaction kinetics. Avoid THF, which may deactivate the catalyst .

- Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes while maintaining yield .

Q. How can computational modeling guide derivative design?

- Methodology :

- Docking Simulations : Use AutoDock Vina to predict binding poses with targets (e.g., kinases, GPCRs). Focus on pyridinyl-carboxylic acid hydrogen bonding .

- DFT Calculations : Analyze electron density maps to prioritize substituents at the 3- and 4-positions for enhanced electrophilicity .

Methodological Tables

Table 1 : Comparison of Substituent Effects on Bioactivity

| Substituent (Position) | LogP | IC₅₀ (µM) vs. Lp-PLA2 | Reference |

|---|---|---|---|

| Br (4), Pyridinyl (3) | 2.1 | 0.45 | |

| Cl (4), Phenyl (3) | 2.3 | 1.2 | |

| CF₃ (3), Pyridinyl (3) | 1.8 | 0.32 |

Table 2 : Optimal Suzuki Coupling Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF/H₂O | 80 | 85 |

| PdCl₂ | EtOH/H₂O | 70 | 62 |

| Pd(OAc)₂ | Toluene | 100 | 45 |

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.